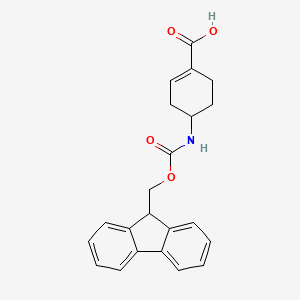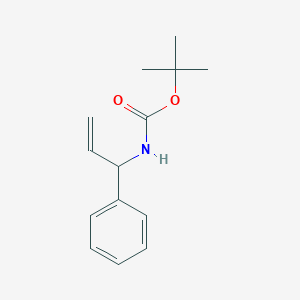![molecular formula C23H23N3O2 B2523921 N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034254-12-9](/img/structure/B2523921.png)
N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a bipyridine moiety (a structure with two pyridine rings) and a tetrahydro-2H-pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) attached to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the presence of functional groups. The bipyridine moiety could potentially participate in coordination chemistry, acting as a ligand to bind metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its solubility, stability, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
- N-([2,4’-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can serve as a ligand in transition-metal catalysis. Its bipyridine moiety coordinates with metal centers, enabling efficient catalytic reactions. Researchers explore its use in Suzuki coupling, Negishi coupling, and Stille coupling reactions .
- Chemists investigate synthetic routes to access this compound and its derivatives. Strategies involving sulfur and phosphorous compounds provide alternative pathways. Additionally, functionalizing the phenyltetrahydro-2H-pyran-4-carboxamide moiety opens avenues for diverse applications .
Transition-Metal Catalysis
Organic Synthesis and Functionalization
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(23(10-15-28-16-11-23)20-6-2-1-3-7-20)26-17-19-5-4-12-25-21(19)18-8-13-24-14-9-18/h1-9,12-14H,10-11,15-17H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBCDOYISTHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2523839.png)
![Tert-butyl N-ethyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]methyl]carbamate](/img/structure/B2523841.png)


![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)





![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)

![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2523861.png)